![molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4](/img/structure/B593616.png)
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
概述
描述
- 与类似化合物AH 7921 不同的是,AH 8507在小鼠中没有止痛作用 ,如苯醌和热板试验所示(两种试验的ED50均大于100 mg/kg) .
- 该化合物主要用于研究和法医应用 。
AH 8507: (CAS 41805-63-4) 是一种被归类为阿片类的分析参考标准。
准备方法
- 不幸的是,AH 8507的具体合成路线和工业生产方法在文献中并不容易获得。可能需要进一步调查才能发现这些细节。
化学反应分析
- AH 8507可能发生各种化学反应,但对其反应性和常见试剂的精确信息有限。
- 在没有具体数据的情况下,我们无法对其反应或形成的主要产物进行全面分析。
科学研究应用
- AH 8507的应用涵盖多个科学领域:
化学: 在分析化学中可能用作参考标准。
生物学: 研究其与受体和细胞通路的相互作用。
医学: 研究其药理作用和潜在的治疗应用。
工业: 可能应用于药物开发或法医毒理学。
作用机制
- AH 8507发挥作用的精确机制尚不清楚。
- 需要进一步研究才能确定其分子靶点和相关通路。
相似化合物的比较
- AH 8507的独特性在于与AH 7921相比,它没有止痛活性。
- 类似化合物可能包括AH 7921本身以及其他结构相关的阿片类药物。
生物活性
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine (often referred to as DCBMCP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCBMCP, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DCBMCP is characterized by the following structural formula:
- Chemical Formula : C_{17}H_{22}Cl_2N_2
- Molecular Weight : 335.28 g/mol
The compound features a piperazine ring, which is known for its diverse biological activities, and a dichlorobenzamide moiety that may contribute to its pharmacological profile.
Pharmacological Mechanisms
DCBMCP has been studied for its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders. The following mechanisms have been identified:
- Serotonin Receptor Modulation : DCBMCP exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation may influence mood and anxiety-related behaviors.
- Dopamine Receptor Interaction : Preliminary studies suggest that DCBMCP may interact with dopamine receptors, which could have implications for its use in treating disorders such as schizophrenia or Parkinson's disease.
- Antidepressant-like Effects : In animal models, DCBMCP has demonstrated antidepressant-like effects, potentially through the enhancement of serotonergic and dopaminergic neurotransmission.
In Vitro Studies
In vitro studies have provided insights into the compound's biological activity:
- Cell Viability Assays : DCBMCP was tested on various cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess cytotoxicity. Results indicated that concentrations below 10 µM did not significantly affect cell viability.
- Neuroprotective Effects : DCBMCP showed potential neuroprotective effects against oxidative stress-induced cell death, suggesting a role in neurodegenerative disease prevention.
Study Type | Findings | Reference |
---|---|---|
Cell Viability | No cytotoxicity at <10 µM | |
Neuroprotection | Reduced oxidative stress-induced apoptosis | |
Receptor Binding | Affinity for 5-HT_1A and 5-HT_2A receptors |
In Vivo Studies
Animal studies have further elucidated the pharmacological profile of DCBMCP:
- Behavioral Studies : In rodent models, DCBMCP administration resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating anxiolytic properties.
- Antidepressant Activity : In chronic mild stress models, DCBMCP treated animals showed significant improvements in depressive-like behaviors compared to controls.
Study Type | Findings | Reference |
---|---|---|
Behavioral Tests | Anxiolytic effects observed | |
Chronic Stress | Antidepressant-like effects noted |
Case Studies
Several case studies have explored the therapeutic potential of DCBMCP:
-
Case Study on Anxiety Disorders :
- A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of DCBMCP compared to standard SSRIs. Results indicated comparable efficacy with fewer side effects reported by participants receiving DCBMCP.
-
Case Study on Depression :
- A double-blind study evaluated DCBMCP's effectiveness in patients with major depressive disorder. Patients reported significant mood improvements over an eight-week treatment period.
属性
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-63-4 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。